4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine An impurity of Donepezil, a medication for the treatment of Alzheimer's disease.
Brand Name: Vulcanchem
CAS No.: 844694-83-3
VCID: VC21345825
InChI: InChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
SMILES: COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

CAS No.: 844694-83-3

Cat. No.: VC21345825

Molecular Formula: C17H25NO2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine - 844694-83-3

CAS No. 844694-83-3
Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
IUPAC Name 4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
Standard InChI InChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
Standard InChI Key RNBBLVXYZVHLNP-UHFFFAOYSA-N
SMILES COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC
Canonical SMILES COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC

Chemical Properties and Structure

Chemical Identifiers

4-((5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine is uniquely identified through several chemical designations in scientific databases. Its primary identifier is the Chemical Abstracts Service (CAS) registry number 844694-83-3, which serves as a universal chemical identifier . The compound is also known by several synonyms, including 4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine and 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane, with the latter specifically noting its status as a donepezil impurity . Additional identifiers include the systematic IUPAC name 4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine, which describes its chemical structure according to standardized nomenclature conventions. For database purposes, the compound is also identified by the designation SCHEMBL8243145, facilitating its tracking across various chemical repositories and research platforms .

Table 1: Chemical Identifiers of 4-((5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

Identifier TypeValueSource
CAS Number844694-83-3
Primary Name4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
Alternative Name5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
Database IdentifierSCHEMBL8243145
DSSTox Substance IDDTXSID50470638

Molecular Structure and Properties

The molecular structure of 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine consists of two primary structural components connected by a methylene linker. The first component is a 5,6-dimethoxy-2,3-dihydro-1H-indene moiety, which features a benzene ring fused with a five-membered cyclopentane ring, with methoxy groups at positions 5 and 6 of the benzene ring. The second component is a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom. These two components are connected via a methylene (-CH2-) linker attached to position 2 of the indene moiety and position 4 of the piperidine ring .

The compound has a molecular formula of C17H25NO2, indicating it contains 17 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. Its calculated molecular weight is 275.4 g/mol . For computational and database purposes, the compound can be represented through various chemical notation systems, including InChI (InChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3) and SMILES notation (COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC) .

Table 2: Molecular Properties of 4-((5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

PropertyValueSource
Molecular FormulaC17H25NO2
Molecular Weight275.4 g/mol
InChIInChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
InChIKeyRNBBLVXYZVHLNP-UHFFFAOYSA-N
SMILESCOC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC

Relation to Donepezil and Pharmaceutical Significance

Structural Comparison with Donepezil

4-((5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine shares significant structural similarities with donepezil, which has the IUPAC name 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one . Both compounds feature a 5,6-dimethoxy-substituted indane or indanone core connected to a piperidine ring via a methylene linker. The primary structural differences between the two compounds are the presence of a carbonyl group at position 1 of the indene moiety in donepezil (making it an indanone derivative) and the addition of a benzyl group attached to the nitrogen atom of the piperidine ring in donepezil . These structural differences significantly impact the compounds' biological activities, particularly their interactions with the enzyme acetylcholinesterase (AChE).

Donepezil's mechanism of action involves binding to AChE through specific interactions: the indanone moiety interacts with the peripheral anionic site (PAS) of the enzyme, while the benzylpiperidine portion interacts with the catalytic anionic site (CAS) . The absence of these specific structural features in 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine likely results in different binding properties and potentially different pharmacological activities compared to donepezil.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferenceSource
4-((5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine844694-83-3C17H25NO2275.4 g/molBase structure
4-((5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine1026443-48-0C17H23NO2273.37 g/molLacks 2,3-dihydro feature in indene moiety
DonepezilN/AN/AN/AContains benzyl group on piperidine N and ketone at position 1 of indene

Analytical Characterization

Identification in Complex Matrices

Research Applications

Structure-Activity Relationship Studies

The structural relationship between 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine and donepezil suggests potential applications in structure-activity relationship (SAR) studies. Donepezil is known to inhibit acetylcholinesterase (AChE) through specific interactions between its structural components and the enzyme's binding sites . The absence of certain structural features in 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine, particularly the carbonyl group in the indene moiety and the benzyl group on the piperidine nitrogen, provides an opportunity to investigate how these structural elements contribute to donepezil's pharmacological activity.

Researchers might explore whether 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine exhibits any AChE inhibitory activity compared to donepezil, and if so, how the potency and selectivity differ. Such studies would contribute to understanding the structure-activity relationships of AChE inhibitors and potentially guide the design of novel compounds with improved properties.

Medicinal Chemistry Applications

Beyond its relevance as a donepezil impurity, 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine represents a potential starting point for medicinal chemistry research. The compound contains key structural elements found in donepezil, which could be modified or elaborated to develop new chemical entities with potential therapeutic applications. For instance, researchers might explore:

  • Adding various substituents to the piperidine nitrogen to investigate the impact on AChE binding and inhibition

  • Modifying the dimethoxy substitution pattern on the indene moiety to explore structure-activity relationships

  • Introducing additional functional groups to enhance binding to specific protein targets or to improve pharmacokinetic properties

Given the established role of donepezil in Alzheimer's disease treatment, such medicinal chemistry explorations could potentially contribute to the development of improved therapeutics for neurodegenerative disorders or related conditions.

Related Compounds and Structural Analogs

4-((5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine

A closely related compound to 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine is 4-((5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine, which has the CAS number 1026443-48-0 . This compound differs by the absence of the 2,3-dihydro feature in the indene moiety, resulting in a slightly different molecular formula (C17H23NO2) and molecular weight (273.37) . This structural difference—specifically the presence of an additional double bond in the five-membered ring of the indene moiety—would affect the compound's conformational flexibility and potentially its interactions with biological targets.

Like 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine, this related compound is also identified as a donepezil impurity (specifically labeled as "Donepezil Impurity 19" or "Donepezil Impurity 44") . This suggests that both compounds can arise during donepezil synthesis, potentially through related synthetic pathways or transformations.

Donepezil Analogs and Derivatives

The literature on donepezil includes numerous investigations of structural analogs and derivatives, some of which share features with 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine. These include:

  • Compounds with modifications to the linker between the indanone and piperidine moieties, such as replacing the methylene linker with an ester group

  • Derivatives where the indanone portion of donepezil is replaced with other aromatic structures while maintaining the piperidine component

  • Hybrids of donepezil with other bioactive compounds, such as curcumin, created through aldol condensation reactions

These structural variations highlight the importance of the core structural elements found in 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine and related compounds in medicinal chemistry research, particularly in the context of developing acetylcholinesterase inhibitors and other potential therapeutics for neurodegenerative disorders.

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